molecular formula C8H10INO2 B3057052 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide CAS No. 7630-02-6

4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide

Cat. No. B3057052
CAS RN: 7630-02-6
M. Wt: 279.07 g/mol
InChI Key: PCDBIGSCEQLGED-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide, has been reported . It’s used as a probe for micropolarity determinations and in the preparation of 1-ethyl-4-(methoxycarbonyl)pyridinium tetrakis (4-phenoxyphenyl)borate .

Scientific Research Applications

Substituent Effects in Solution Speciation

A study focused on the solution speciation of mononuclear and dinuclear trimethylplatinum(IV) iodide complexes with pyridines, including derivatives of 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide. The formation of these complexes was influenced by electronic and steric effects of the pyridine substituents. This research helps understand the interactions and stability of these complexes in solution (Ghosh, Lentz, & Schlecht, 2015).

Conversion to N-Methyl-4-Pyridones

In a study on the reaction of 4-methoxypyridine derivatives with alkyl iodides, it was found that both pyridinium ions and related 1-methylpyridones were produced. The presence of solvents and electron-withdrawing groups influenced this conversion, highlighting the importance of environmental conditions in chemical reactions involving 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide (Xiao Yi, Chen, Xu, & Ma, 2017).

Self-Assembling Properties for Delivery Systems

Research on 3-(3,5-difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides revealed their potential in forming liposomes for delivery systems. These compounds, which relate to 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide, show promise in the development of synthetic lipids for targeted delivery applications (Pikun et al., 2022).

Use in Fluorescent Probes

A study on a mitochondrial-targeted pH fluorescent probe synthesized from a derivative of 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide demonstrated its effectiveness in visualizing mitochondrial pH fluctuations in live cells. This application is significant for biological and medical research, particularly in understanding cellular processes (Lin et al., 2018).

Pyridinium–Metal Iodide Complexes for Optical Materials

A study on pyridinium–metal iodide complexes, including derivatives of 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide, showed their potential use in nonlinear optical materials. The structural properties of these complexes were investigated for their applications in photonics and optoelectronics (Glavcheva, Umezawa, Okada, & Nakanishi, 2004).

properties

IUPAC Name

methyl 1-methylpyridin-1-ium-4-carboxylate;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO2.HI/c1-9-5-3-7(4-6-9)8(10)11-2;/h3-6H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDBIGSCEQLGED-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C(=O)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513586
Record name 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide

CAS RN

7630-02-6
Record name 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

700 g of methyl isonicotinate and 1.4 kg of methyl iodide were admixed in 2.0 liters of methanol and the resultant solution was stirred and refluxed for 5 hours. After cooling, the mixture was filtered off and the product was washed with ether and dried to obtain 1.385 kg of 4-methoxycarbonyl-1-methylpyridinium iodide (97.2% yield).
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
1.4 kg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of methyl isonicotinate (5.0 g, 36 mmol) in benzene (165 mL) is added iodomethane (4.5 mL, 72 mmol). The mixture is heated in a 110° C. oil bath for two hours and then allowed to cool to room temperature. The solid is collected by Büchner filtration, washed with hexanes and diethyl ether, and dried under house vacuum to give 4-methoxycarbonyl-1-methylpyridinium iodide (4.6 g, 46%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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